molecular formula C12H12N2O2 B142443 3-(8-Quinolinyl)-L-alanine CAS No. 137940-23-9

3-(8-Quinolinyl)-L-alanine

Cat. No. B142443
M. Wt: 216.24 g/mol
InChI Key: IMFYLYWEXLUDKO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-Quinolinyl)-L-alanine, also known as 8-quinolinylalanine or 8-QA, is a non-natural amino acid that has been widely used in scientific research due to its unique properties. It is a fluorescent amino acid that can be incorporated into proteins, allowing for visualization and tracking of protein function in live cells.

Scientific Research Applications

3-(8-Quinolinyl)-L-alanine has been widely used in scientific research for various applications. One of its main applications is as a fluorescent amino acid for protein labeling. It can be incorporated into proteins using genetic code expansion techniques, allowing for visualization and tracking of protein function in live cells. This has been particularly useful in studying protein-protein interactions, protein localization, and protein trafficking.

Mechanism Of Action

The mechanism of action of 3-(8-Quinolinyl)-L-alanine is not fully understood. However, it is believed that the fluorescent properties of the amino acid are due to the presence of the quinoline ring, which allows for excitation and emission of light. The amino acid is incorporated into proteins in the same way as natural amino acids, and its presence does not significantly affect protein structure or function.

Biochemical And Physiological Effects

3-(8-Quinolinyl)-L-alanine has no known biochemical or physiological effects on cells or organisms. Its incorporation into proteins does not significantly affect protein structure or function, and it is not toxic to cells or organisms at the concentrations used in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(8-Quinolinyl)-L-alanine in lab experiments is its fluorescent properties, which allow for visualization and tracking of protein function in live cells. It is also non-toxic to cells and organisms at the concentrations used in scientific research. However, one limitation is that the amino acid is not incorporated into proteins as efficiently as natural amino acids, which can affect the sensitivity of experiments.

Future Directions

There are several future directions for the use of 3-(8-Quinolinyl)-L-alanine in scientific research. One direction is the development of new techniques for more efficient incorporation of the amino acid into proteins. Another direction is the use of the amino acid in the study of protein dynamics and conformational changes. Additionally, the amino acid could be used in the development of new biosensors for the detection of specific proteins in cells and tissues.

Synthesis Methods

The synthesis of 3-(8-Quinolinyl)-L-alanine involves the reaction of 8-aminoquinoline with L-alanine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography or recrystallization.

properties

CAS RN

137940-23-9

Product Name

3-(8-Quinolinyl)-L-alanine

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-2-amino-3-quinolin-8-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

IMFYLYWEXLUDKO-JTQLQIEISA-N

Isomeric SMILES

C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2

SMILES

C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2

synonyms

8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)

Origin of Product

United States

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